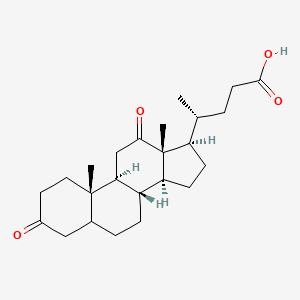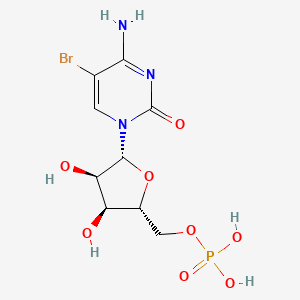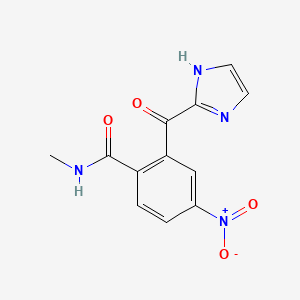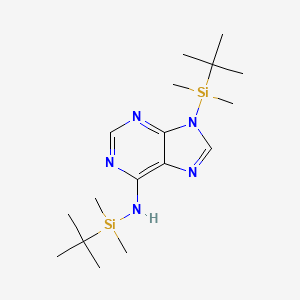
N-(3-Aminopropyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-2-chloroacetamide is an organic compound that features both an amine group and a chloroacetamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-2-chloroacetamide typically involves the reaction of 3-aminopropylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:
3-aminopropylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Condensation reactions: The amine group can react with carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted amides, thioamides, or esters.
Oxidation: Imines or oximes.
Reduction: Secondary amines or amides.
Scientific Research Applications
N-(3-Aminopropyl)-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-2-chloroacetamide involves its interaction with biological molecules through its amine and chloroacetamide groups. The amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, while the chloroacetamide group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)methacrylamide: Similar in structure but contains a methacrylamide group instead of a chloroacetamide group.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Contains a longer alkyl chain, making it more hydrophobic.
(3-Aminopropyl)triethoxysilane: Contains a triethoxysilane group, used primarily in surface functionalization.
Uniqueness
N-(3-Aminopropyl)-2-chloroacetamide is unique due to its combination of an amine and a chloroacetamide group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O/c6-4-5(9)8-3-1-2-7/h1-4,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZHHHGHUVTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734150 |
Source


|
| Record name | N-(3-Aminopropyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89294-24-6 |
Source


|
| Record name | N-(3-Aminopropyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)

![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)








![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
